molecular formula C25H38O16 B1609106 2-[[3,5-Dihydroxy-6-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 149022-23-1

2-[[3,5-Dihydroxy-6-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B1609106
CAS No.: 149022-23-1
M. Wt: 594.6 g/mol
InChI Key: ZJEBYRRLXCRZQN-DZMCJHRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3,5-Dihydroxy-6-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C25H38O16 and its molecular weight is 594.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

149022-23-1

Molecular Formula

C25H38O16

Molecular Weight

594.6 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-3,5-dihydroxy-6-phenylmethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C25H38O16/c26-6-11-14(28)17(31)19(33)23(38-11)37-9-13-16(30)22(41-25-20(34)18(32)15(29)12(7-27)39-25)21(35)24(40-13)36-8-10-4-2-1-3-5-10/h1-5,11-35H,6-9H2/t11-,12+,13-,14-,15+,16-,17+,18-,19+,20-,21+,22+,23+,24+,25+/m1/s1

InChI Key

ZJEBYRRLXCRZQN-DZMCJHRFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O

SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Pictograms

Irritant; Health Hazard

Origin of Product

United States

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